molecular formula C24H17NO6 B12200452 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12200452
M. Wt: 415.4 g/mol
InChI Key: AXIOHIUJRZAEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-4-one core, a methoxyphenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multistep organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety, in particular, is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H17NO6/c1-28-17-6-2-14(3-7-17)22-12-19(26)18-11-16(5-9-20(18)31-22)25-24(27)15-4-8-21-23(10-15)30-13-29-21/h2-12H,13H2,1H3,(H,25,27)

InChI Key

AXIOHIUJRZAEFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.